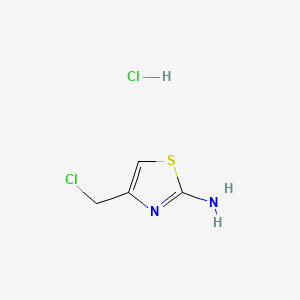![molecular formula C7H6ClN3S B7722272 4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7722272.png)
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a chlorine atom at the 4th position and a methylsulfanyl group at the 2nd position on the pyrrolo[2,3-d]pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method includes the chlorination of carbonyl compounds with phosphorus oxychloride to obtain dichloro pyrimidine rings. This is followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to introduce the aldehyde group . Another approach involves the reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate, followed by treatment with POCl3 and NH3 .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis techniques. This approach has been shown to be robust and efficient, allowing for the preparation of pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in specific positions .
化学反应分析
Types of Reactions
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: This compound can participate in nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, potassium osmate hydrate, sodium periodate, and POCl3. Reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of the terminal double bond can yield aldehyde groups, while nucleophilic aromatic substitution can introduce various substituents onto the pyrrolo[2,3-d]pyrimidine ring .
科学研究应用
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy and treatments for inflammatory skin disorders like atopic dermatitis.
Pharmaceutical Intermediates: The compound is used in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.
Antidiabetic Research: Pyrrolo[2,3-d]pyrimidine-based analogues have been evaluated for their ability to inhibit the α-amylase enzyme, demonstrating potential as antidiabetic agents.
作用机制
The mechanism of action of 4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases by binding to their active sites, leading to the downregulation of Bcl-2 activity and the induction of apoptosis in cancer cells . The compound’s ability to induce cell cycle arrest and apoptosis is mediated through the activation of proapoptotic proteins such as caspase-3 and Bax .
相似化合物的比较
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but lacks the methylsulfanyl group at the 2nd position.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: Compounds such as 2-bromo, 2-chloro, and 2-fluoro derivatives exhibit similar biological activities but differ in their halogen substituents.
Uniqueness
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine and methylsulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of substituents enhances its potency and selectivity as a kinase inhibitor, making it a valuable compound in medicinal chemistry research .
属性
IUPAC Name |
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-12-7-10-5(8)4-2-3-9-6(4)11-7/h2-3H,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGGBXZHIWVHOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NC=CC2=C(N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=NC=CC2=C(N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-1,3-dihydropyrrolo[2,3-d]pyrimidine-2-thione](/img/structure/B7722193.png)








![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-7-ium-4-olate](/img/structure/B7722264.png)



